Tert-butyl 3-hydroxycyclobutylcarbamate
CAS No.: 154748-63-7
Cat. No.: VC21121732
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154748-63-7 |
---|---|
Molecular Formula | C9H17NO3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | tert-butyl N-(3-hydroxycyclobutyl)carbamate |
Standard InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) |
Standard InChI Key | WSUMHFNEPOYLJM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC(C1)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)O |
Introduction
Chemical Structure and Isomeric Forms
Tert-butyl 3-hydroxycyclobutylcarbamate exists in two stereoisomeric forms: cis and trans. The trans isomer (CAS: 389890-42-0) features the hydroxyl and carbamate groups on opposite sides of the cyclobutane ring, while the cis isomer (CAS: 389890-43-1) has these groups positioned on the same side . Both isomers share the same molecular formula (C₉H₁₇NO₃) and molecular weight (187.24 g/mol), but differ in their three-dimensional arrangement and subsequent chemical reactivity.
Structural Characteristics
The structure of tert-butyl 3-hydroxycyclobutylcarbamate consists of a cyclobutane ring with two key functional groups:
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A hydroxyl (-OH) group at the 3-position
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A tert-butyl carbamate (-NHCOO-C(CH₃)₃) group
The IUPAC name for the trans isomer is tert-butyl ((1r,3r)-3-hydroxycyclobutyl)carbamate, reflecting its specific stereochemistry . The compound can be represented by the SMILES notation O=C(OC(C)(C)C)N[C@H]1CC@HC1 for the trans configuration, highlighting the three-dimensional arrangement of its atoms .
Physical Properties
The compound typically appears as a solid at room temperature and requires refrigerated storage for optimal stability . Commercial sources typically provide this compound with a purity of approximately 97% . This high purity is essential for its application in pharmaceutical research and synthetic chemistry.
Physicochemical Properties
Understanding the physicochemical properties of tert-butyl 3-hydroxycyclobutylcarbamate is crucial for predicting its behavior in biological systems and chemical reactions.
Solubility and Partition Coefficients
The compound demonstrates favorable solubility characteristics, making it suitable for various reaction conditions. For the cis isomer, detailed solubility parameters have been reported:
Solubility Parameter | Value | Classification |
---|---|---|
Log S (ESOL) | -1.28 | Very soluble (9.71 mg/ml; 0.0519 mol/l) |
Log S (Ali) | -1.68 | Very soluble (3.88 mg/ml; 0.0207 mol/l) |
Log S (SILICOS-IT) | -0.91 | Soluble (23.2 mg/ml; 0.124 mol/l) |
These values indicate good solubility in aqueous and organic media, facilitating its use in diverse synthetic applications .
Lipophilicity Parameters
The lipophilicity of a compound, represented by its partition coefficient (LogP), influences its ADME properties. For tert-butyl 3-hydroxycyclobutylcarbamate (cis isomer), various calculation methods yield the following LogP values:
Calculation Method | LogP Value |
---|---|
iLOGP | 2.19 |
XLOGP3 | 0.87 |
WLOGP | 1.03 |
MLOGP | 0.56 |
SILICOS-IT | 0.30 |
Consensus LogP | 0.99 |
The consensus LogP value of approximately 1 suggests moderate lipophilicity, balancing water solubility with membrane permeability .
Molecular Properties
The structural characteristics of tert-butyl 3-hydroxycyclobutylcarbamate contribute to its molecular properties:
Property | Value |
---|---|
Number of heavy atoms | 13 |
Number of aromatic heavy atoms | 0 |
Fraction Csp3 | 0.89 |
Number of rotatable bonds | 4 |
Number of H-bond acceptors | 3.0 |
Number of H-bond donors | 2.0 |
Molar Refractivity | 48.94 |
Topological Polar Surface Area (TPSA) | 58.56 Ų |
These properties influence the compound's behavior in biological systems and its potential for drug-like characteristics .
Classification | Details |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements (trans isomer) | H315, H319, H335 |
Hazard Statements (cis isomer) | H302, H315, H319, H332, H335 |
Precautionary Statements | P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 |
These classifications indicate potential for skin irritation, eye irritation, and respiratory irritation .
Synthetic Applications
Tert-butyl 3-hydroxycyclobutylcarbamate serves as a valuable building block in organic synthesis, particularly in pharmaceutical research.
Role in Medicinal Chemistry
The compound's cyclobutane scaffold combined with functional groups (hydroxyl and carbamate) provides opportunities for:
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Introduction of structural rigidity in drug candidates
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Attachment points for further functionalization
-
Stereochemical control in synthesis pathways
The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective transformations while protecting the nitrogen atom .
Reaction Examples
Several synthetic applications of tert-butyl 3-hydroxycyclobutylcarbamate have been reported:
Mitsunobu Reaction
The hydroxyl group can participate in Mitsunobu reactions, as demonstrated in this example:
A reaction utilizing triphenylphosphine, DIAD (di-isopropyl azodicarboxylate), and 5-fluoro-2-methoxyphenol with cis-tert-butyl 3-hydroxycyclobutylcarbamate in THF yielded the corresponding ether product with 73% yield. The reaction proceeds at 0-20°C over approximately 168 hours .
Nucleophilic Substitution
The hydroxyl group can be activated for nucleophilic substitution reactions, particularly in the presence of suitable bases:
A reaction of tert-butyl ((1S,3S)-3-hydroxycyclobutyl)carbamate with 3-bromo-2,6-dichloropyridine using cesium carbonate in acetonitrile at room temperature produced tert-butyl ((1S,3S)-3-((3-bromo-6-chloropyridin-2-yl)oxy)cyclobutyl)carbamate with a 56% yield .
Predicted Pharmacological Properties
Computational predictions suggest potential pharmacological behavior of tert-butyl 3-hydroxycyclobutylcarbamate.
ADME Predictions
For the cis isomer, several ADME (Absorption, Distribution, Metabolism, Excretion) parameters have been predicted:
Parameter | Prediction |
---|---|
GI absorption | High |
Blood-Brain Barrier permeant | Yes |
P-glycoprotein substrate | No |
CYP1A2 inhibitor | No |
CYP2C19 inhibitor | No |
CYP2C9 inhibitor | No |
CYP2D6 inhibitor | No |
CYP3A4 inhibitor | No |
Log Kp (skin permeation) | -6.82 cm/s |
These predictions suggest favorable oral bioavailability and potential CNS penetration .
Drug-likeness Parameters
The compound's compliance with various drug-likeness rules has been evaluated:
Rule | Violations |
---|---|
Lipinski | 0 |
Ghose | None |
Veber | 0 |
Egan | 0 |
Muegge | 1 |
Bioavailability Score | 0.55 |
PAINS alerts | 0 |
Brenk alerts | 0 |
Synthetic accessibility | 2.88 (on a scale of 1-10) |
These results indicate good drug-like properties and relative ease of synthesis .
Parameter | Specification |
---|---|
CAS Number (trans) | 389890-42-0 |
CAS Number (cis) | 389890-43-1 |
MDL Number | MFCD09038209 (trans), MFCD09038208 (cis) |
Purity | ≥97% |
Formula | C₉H₁₇NO₃ |
Molecular Weight | 187.24 g/mol |
Storage Condition | Refrigerated |
Form | Solid |
These specifications ensure consistency and reliability for research applications .
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